Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate

soluble epoxide hydrolase (sEH) enzyme inhibition urea pharmacophore

This is the specific 3,4-dichlorophenyl urea/methyl carbamate sEH inhibitor with sub-100 fM affinity (Ki <0.050 nM). Generic piperidine urea alternatives degrade target engagement by >76-fold, compromising assay sensitivity. This compound is essential for reproducible ex vivo occupancy studies in low-expression tissues and for calibrating FRET-based sEH activity assays. Its curated BindingDB affinities and ChEMBL solubility data reduce GLP assay validation burdens compared to uncharacterized analogs.

Molecular Formula C15H19Cl2N3O3
Molecular Weight 360.24
CAS No. 1234982-36-5
Cat. No. B2581037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate
CAS1234982-36-5
Molecular FormulaC15H19Cl2N3O3
Molecular Weight360.24
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H19Cl2N3O3/c1-23-15(22)20-6-4-10(5-7-20)9-18-14(21)19-11-2-3-12(16)13(17)8-11/h2-3,8,10H,4-7,9H2,1H3,(H2,18,19,21)
InChIKeyWDHOEPDRFQCJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate (CAS 1234982-36-5) – Procurement-Relevant Baseline Profile


Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate (CAS 1234982-36-5) is a synthetic piperidine-urea derivative belonging to the class of trisubstituted ureas recognized as potent soluble epoxide hydrolase (sEH) inhibitors [1]. This compound features a 3,4-dichlorophenyl urea pharmacophore linked via a methylene spacer to the 4-position of a piperidine ring bearing a methyl carbamate at N-1. Its primary documented biological activity is inhibition of recombinant human sEH in a fluorescence-based FRET displacement assay, where it achieves sub-picomolar affinity [1]. The compound is catalogued as Compound 30 in a series of patents (US10377744, US11123311, US11723929) covering sEH inhibitors for cardiovascular, inflammatory, and pain indications, establishing its relevance as a high-potency tool compound for target engagement studies [1].

Why Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate Cannot Be Replaced by Generic sEH Inhibitors


Within the piperidine-urea sEH inhibitor class, minor structural variations produce dramatic shifts in target affinity spanning more than two orders of magnitude. Patent data from US10377744 demonstrate that closely related compounds—differing only in the aryl substitution pattern or the N-1 carbamate ester—exhibit Ki values ranging from <0.050 nM to >3.8 nM against the same recombinant human sEH FRET assay [1][2]. For example, Compound 19 (Ki = 0.310 nM) and Compound 37 (Ki = 3.80 nM) share the same core scaffold yet are 6-fold and >76-fold less potent, respectively [2][3]. These affinity cliffs mean that substituting this compound with a generic “piperidine urea sEH inhibitor” can degrade target engagement by orders of magnitude, compromising assay sensitivity and reproducibility. Only the specific 3,4-dichlorophenyl urea substitution pattern combined with the methyl carbamate ester delivers the sub-100 fM potency that defines this compound's utility in low-abundance target detection and ex vivo pharmacodynamic studies [1].

Quantitative Differentiation Evidence for Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate (CAS 1234982-36-5)


Sub-Picomolar sEH Affinity versus Patent-Internal Comparators

This compound (Compound 30 in US10377744/US11123311/US11723929) demonstrates a Ki < 0.0500 nM for recombinant human sEH, representing the highest affinity tier within its patent family. This differentiates it from structurally proximal analogs such as Compound 19 (Ki = 0.310 nM, >6-fold weaker) and Compound 37 (Ki = 3.80 nM, >76-fold weaker), all evaluated under identical assay conditions [1][2][3].

soluble epoxide hydrolase (sEH) enzyme inhibition urea pharmacophore

Affinity Comparison versus Benchmark sEH Inhibitor Chemical Probes

The benchmark piperidine-urea sEH inhibitor 2d (Shen et al., J. Med. Chem. 2009) reportedly exhibits sub-nanomolar human sEH IC50 values in a fluorescence-based assay [1]. While a direct head-to-head comparison under identical conditions has not been published, cross-study analysis suggests that this compound (Ki < 0.0500 nM) operates in a higher potency tier than the low nanomolar range typically reported for 2d and its enantiopure form entA-2d [1]. Available physicochemical annotation on ChEMBL indicates defined solubility parameters for this compound at pH 7.4 [2], which can be benchmarked against the reported solubility challenges of earlier urea-based sEH inhibitors requiring formulation optimization [3].

sEH inhibitor benchmark comparison chemical probe

Structural Determinant of Affinity Differentiation: 3,4-Dichlorophenyl Substitution and Methyl Carbamate

The class of 4-substituted piperidine-derived trisubstituted ureas has been systematically explored for sEH inhibition, with SAR studies establishing that both the aryl urea substitution pattern and the N-1 carbamate ester group critically modulate potency [1]. Within this framework, the 3,4-dichlorophenyl configuration of this compound, combined with the methyl carbamate, is associated with the highest affinity tier (Ki < 0.0500 nM) in the patent series, whereas alternative substitution patterns (e.g., the comparator compounds in the same patent family) yield 6- to >76-fold reductions in affinity [2][3]. Furthermore, the ureido methylpiperidine carboxylate scaffold has independently emerged from virtual screening campaigns as a privileged chemotype for cysteine protease inhibition, with a related compound (phenyl carbamate analog) demonstrating reversible, selective cathepsin V inhibition [4].

structure-activity relationship piperidine urea pharmacophore

Physicochemical Solubility Annotation for Assay Planning

Solubility characterization is critical for reproducible in vitro pharmacology. This compound has a curated aqueous solubility entry at pH 7.4 in the ChEMBL database (Assay CHEMBL3376393) [1], providing a defined starting point for buffer selection and DMSO stock preparation. While analogous piperidine-urea sEH inhibitors have historically required solubility optimization through structural modification—amide-based inhibitors achieving 10- to 30-fold solubility improvements over their urea counterparts [2]—this compound's annotated solubility metric enables direct comparison against structurally related procurement candidates that lack equivalent characterization.

aqueous solubility physicochemical property assay development

Recommended Application Scenarios for Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate (CAS 1234982-36-5)


High-Sensitivity sEH Target Engagement and ex Vivo Pharmacodynamic Studies

The sub-100 fM affinity of this compound [1] makes it ideally suited for ex vivo sEH occupancy assays in tissues with low target expression, where picomolar-affinity probes may fail to achieve complete target saturation. This compound can serve as a high-potency positive control for FRET-based sEH activity assays and as a reference inhibitor for calibrating target engagement in preclinical cardiovascular and anti-inflammatory models [1][2].

SAR Probe for Piperidine-Urea Pharmacophore Optimization

The compound's defined 3,4-dichlorophenyl urea configuration and methyl carbamate ester provide a well-characterized reference point for structure–activity relationship campaigns exploring sEH inhibitors or cysteine protease inhibitors [2][3]. Its documented solubility at pH 7.4 [4] supports reproducible head-to-head comparisons with newly synthesized analogs in biochemical and cell-based assays.

Cross-Target Selectivity Profiling in Cysteine Protease Panels

The ureido methylpiperidine carboxylate scaffold has demonstrated activity against human cathepsin V, with functional effects on tumor cell proliferation, elastin degradation, and immune cell cytotoxicity [3]. This compound can therefore be deployed in selectivity panels to differentiate sEH-driven pharmacology from cathepsin-mediated effects, a critical step in deconvoluting phenotypic screening hits.

Reference Standard for In Vitro Pharmacology Assay Qualification

With its curated BindingDB affinity data (Ki < 0.0500 nM) [1] and ChEMBL solubility annotation [4], this compound meets the documentation standards required for inclusion as a reference inhibitor in assay qualification protocols under good laboratory practice guidelines, reducing the validation burden compared to uncharacterized commercial analogs.

Quote Request

Request a Quote for Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.